![molecular formula C18H29N2O10- B14230796 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate CAS No. 524675-36-3](/img/structure/B14230796.png)
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate is a complex organic compound featuring a diazo group and a crown ether moiety
Vorbereitungsmethoden
The synthesis of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate typically involves the reaction of a diazo compound with a crown ether derivative. The reaction conditions often require the use of a base to deprotonate the diazo compound, facilitating its nucleophilic attack on the crown ether. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.
Reduction: Reduction of the diazo group can yield an amine or hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Wissenschaftliche Forschungsanwendungen
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate has several scientific research applications:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a photodynamic therapy agent due to its ability to generate reactive oxygen species upon irradiation.
Wirkmechanismus
The mechanism of action of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate involves the generation of reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate include other diazo compounds and crown ether derivatives. For example:
2-Diazo-1-(4-hydroxyphenyl)ethanone: A versatile photochemical and synthetic reagent used in similar applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
Eigenschaften
CAS-Nummer |
524675-36-3 |
|---|---|
Molekularformel |
C18H29N2O10- |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
2-diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate |
InChI |
InChI=1S/C18H30N2O10/c1-2-14(30-18(23)16(20-19)17(21)22)15-13-28-10-9-26-6-5-24-3-4-25-7-8-27-11-12-29-15/h14-15H,2-13H2,1H3,(H,21,22)/p-1 |
InChI-Schlüssel |
VPXPEIXKIIGZDO-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C1COCCOCCOCCOCCOCCO1)OC(=O)C(=[N+]=[N-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
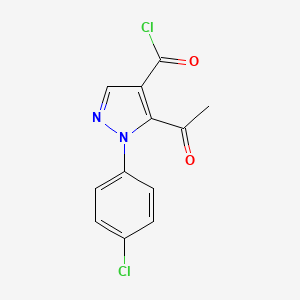

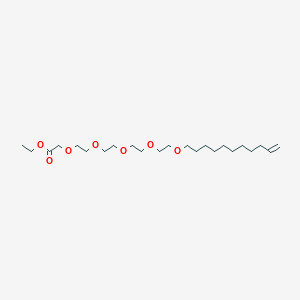
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
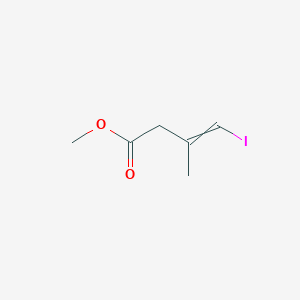
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
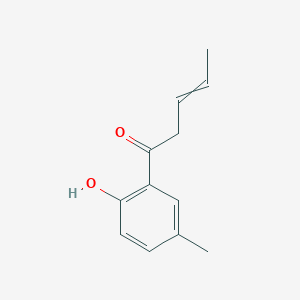
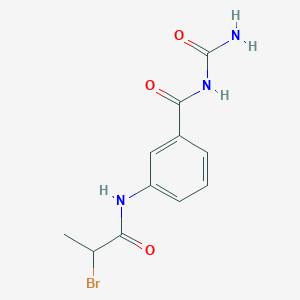
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
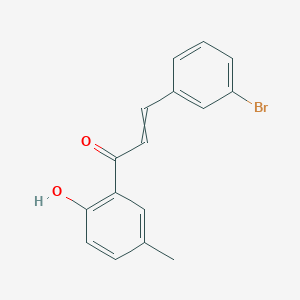
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
